CID 66957883

Descripción

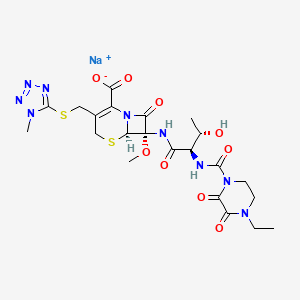

Structure

2D Structure

Propiedades

Número CAS |

76648-01-6 |

|---|---|

Fórmula molecular |

C22H29N9NaO9S2 |

Peso molecular |

650.6 g/mol |

Nombre IUPAC |

sodium (6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/t10-,12+,19+,22-;/m0./s1 |

Clave InChI |

HKFFDVOEBVRKTD-FDVIUCIPSA-N |

SMILES isomérico |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

SMILES canónico |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

76648-01-6 |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cefbuperazone cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate T 1982 T-1982 |

Origen del producto |

United States |

Mechanistic Insights into the Antibacterial Action of Cefbuperazone Sodium

Elucidation of Molecular Targets and Binding Dynamics

Like other beta-lactam antibiotics, cefbuperazone (B58041) sodium exerts its effect by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. ontosight.aipatsnap.comdrugbank.comnih.gov PBPs are a group of bacterial enzymes that play crucial roles in the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall. patsnap.com By binding to these PBPs, cefbuperazone sodium inactivates them, thereby inhibiting their enzymatic activity. nih.gov

Research has investigated the affinity of cefoperazone (B1668861) (the active component of cefbuperazone sodium) for various PBPs in different bacterial species. For instance, studies on Escherichia coli have shown high affinities for PBP-3, -1Bs, -2, and -1A, in descending order, with lower affinities for PBP-4, -5, and -6. nih.gov In Pseudomonas aeruginosa, high affinity was observed for PBP-3, -1A, -1B, -2, and -4, also in descending order. nih.gov PBP-3 is known to be involved in cell division in both E. coli and P. aeruginosa. nih.gov The binding to PBP-3 is consistent with the observed formation of filamentous cells in these bacteria when treated with cefoperazone. nih.gov

Studies involving Clostridium perfringens have indicated that PBPs 3 and 4 are saturated by beta-lactams, including cefoperazone, at their minimal inhibitory concentrations (MICs), suggesting these proteins are key killing targets. asm.org This contrasts with the variable binding of lower-molecular-weight PBPs (PBP 5 and 6) at MICs, indicating they may not be primary lethal targets in this organism. asm.org

Molecular dynamics approaches have also been employed to understand the binding interactions. For example, in Morganella morganii, D-alanyl-D-alanine carboxypeptidase DacB, a PBP involved in cell wall synthesis, has been identified as a potential therapeutic target. researchgate.net Cefoperazone has shown favorable binding energy with DacB in molecular docking and dynamics simulations. researchgate.net

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

The bacterial cell wall provides structural integrity and protects the cell from osmotic lysis. patsnap.com Peptidoglycan, a complex polymer of sugars and amino acids, is the primary structural component of the cell wall. patsnap.com Its synthesis involves several stages, with the final stage involving the cross-linking of peptidoglycan chains, a process catalyzed by transpeptidases, which are a type of PBP. patsnap.comnih.gov

Cefbuperazone sodium inhibits this crucial final transpeptidation step by binding to the PBPs, preventing the cross-linking of peptidoglycan units. nih.gov This disruption in peptidoglycan synthesis leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and bacterial death. patsnap.comnih.gov

The effectiveness of cefbuperazone sodium against Gram-negative bacteria is partly attributed to its ability to penetrate the outer membrane through porin channels to reach the target PBPs located on the inner membrane. patsnap.com

Detailed research findings on PBP binding affinities can be summarized in tables to illustrate the molecular targets across different bacterial species.

| Bacterial Species | Key Penicillin-Binding Protein (PBP) Targets (Descending Order of Affinity) | Research Finding | Source |

| Escherichia coli | PBP-3, -1Bs, -2, -1A | High affinities for these PBPs; lower for PBP-4, -5, -6. PBP-3 involved in division. | nih.gov |

| Pseudomonas aeruginosa | PBP-3, -1A, -1B, -2, -4 | High affinities for these PBPs. PBP-3 involved in division. | nih.gov |

| Clostridium perfringens | PBP 3, PBP 4 | Saturated at MICs, suggesting they are killing targets. | asm.org |

| Morganella morganii | DacB (D-alanyl-D-alanine carboxypeptidase) | Identified as a potential therapeutic target with favorable cefoperazone binding. | researchgate.net |

Further research findings detail the impact of cefoperazone on peptidoglycan synthesis. For example, while cefoperazone had lower inhibitory activities on D-alanine carboxypeptidase IA and IB of E. coli compared to penicillin G, its inhibitory activities on the cross-link formation in peptidoglycan synthesis were comparable to penicillin G and higher than ampicillin. nih.gov

The mechanism of resistance to cefoperazone sodium/sulbactam (B1307) sodium in Pseudomonas aeruginosa has been shown to involve multiple genes and proteins, highlighting the complexity of bacterial defense mechanisms against this antibiotic combination. scielo.brnih.gov Differential protein expression and genetic variations have been observed in resistant strains compared to wild-type strains. scielo.brnih.gov

Antimicrobial Efficacy and Spectrum of Cefbuperazone Sodium

In Vitro Susceptibility Profiling of Cefbuperazone (B58041) Sodium

In vitro studies have investigated the susceptibility of various bacterial isolates to cefbuperazone. amanote.comnih.gov The minimum inhibitory concentration (MIC) is a key measure used in these studies, defined as the lowest concentration of the antibiotic that prevents visible growth of a microorganism. amanote.com

Against Gram-Positive Organisms

Cefoperazone (B1668861) is active against some Gram-positive organisms, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (both penicillinase- and non-penicillinase-producing strains), and Staphylococcus epidermidis. drugs.comglowm.com Methicillin-susceptible Staphylococcus species, as determined by susceptibility to oxacillin, can be considered susceptible to cefoperazone. fda.gov Cefoperazone-sulbactam, a combination involving cefoperazone sodium, exhibits potent in vitro activity against commonly encountered Gram-positive bacteria such as Streptococcus spp. and methicillin-susceptible Staphylococcus aureus. researchgate.net

Susceptibility of Enterococcus spp.

While cefoperazone has demonstrated clinical effectiveness in treating enterococcal infections in certain contexts, such as polymicrobial infections, the majority of clinical isolates of enterococci tested are not susceptible to cefoperazone or fall into the intermediate zone of susceptibility, showing moderate resistance. drugs.comfda.govdrugbank.comfda.gov In vitro susceptibility testing may not always correlate directly with in vivo results. drugs.comfda.govdrugbank.comfda.gov

Against Gram-Negative Organisms

Cefoperazone is active against many enteric Gram-negative bacilli. glowm.com It has shown activity against organisms such as Escherichia coli, Klebsiella species (including K. pneumoniae), Haemophilus influenzae, Enterobacter species, Citrobacter, Proteus, and some Pseudomonas species, including Pseudomonas aeruginosa. drugs.comglowm.com Cefoperazone demonstrates strong activity against a broad range of Gram-negative bacteria, including strains producing penicillinase and genera such as Enterobacter, Citrobacter, Proteus, Morganella, Providencia, Salmonella, Shigella, and Serratia spp. vinmec.com It is particularly effective against bacteria resistant to other beta-lactam antibiotics. vinmec.com Acinetobacter and Listeria are usually resistant. glowm.com

Activity Against Enterobacteriaceae

Cefoperazone is active against many members of the Enterobacteriaceae family. glowm.comamanote.com Studies have shown its activity against Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. researchgate.net While some comparisons indicate it may be less effective than cefotaxime (B1668864) or ceftizoxime (B193995) against Enterobacteriaceae, other studies suggest equivalent activity against members of this family. glowm.comamanote.com Cefoperazone-sulbactam combinations have been studied for their activity against extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, such as ESBL-E. coli and ESBL-K. pneumoniae. frontiersin.orgresearchgate.net

Comparative In Vitro Antimicrobial Activities of Cefbuperazone Sodium

Comparative studies have evaluated the in vitro activity of cefoperazone against other cephalosporins and antimicrobial agents. amanote.comnih.gov

Relative Potency Against Diverse Bacterial Isolates

Cefoperazone's activity has been compared to that of other cephalosporins like cefmenoxime (B1668856), cefotaxime, ceftizoxime, and moxalactam. amanote.com While one study indicated cefoperazone was less active than moxalactam against most bacteria except Pseudomonas, another found cefbuperazone (formerly BMY-25182) to be equivalent in activity and rate of killing against members of the Enterobacteriaceae family when compared to several other cephalosporins, including cefmenoxime, cefotaxime, ceftizoxime, and moxalactam. amanote.comnih.gov Cefoperazone was found to be more active than any available cephalosporin (B10832234) against Enterobacteriaceae in one evaluation, with activity comparable to investigational drugs at that time. nih.gov Cefoperazone is notably active against Pseudomonas aeruginosa. sigmaaldrich.com

Here is a table summarizing representative MIC values for Cefoperazone against selected organisms:

| Organism | MIC Range (µg/mL) | Source |

| Pseudomonas aeruginosa | 0.5 – 64 | toku-e.com |

| Haemophilus influenzae | 0.06 – 2 | toku-e.com |

Note: MIC values can vary depending on the specific isolate and testing methodology.

Comparison with Other Third-Generation Cephalosporins (e.g., Cefmenoxime, Cefoperazone, Cefpiramide)

Comparisons of the antimicrobial activity of cefbuperazone with other third-generation cephalosporins, such as cefmenoxime, cefoperazone, and cefpiramide (B47137), reveal variations in their effectiveness against different bacterial species.

Studies evaluating the in vitro antibacterial activities of several cephalosporins, including cefbuperazone, cefmenoxime, cefoperazone, and cefpiramide, have provided comparative data. One study indicated that cefbuperazone, along with cefmenoxime, cefotaxime, ceftizoxime, and moxalactam, demonstrated equivalent activity and killing rates against members of the family Enterobacteriaceae. In contrast, cefpiramide was found to be considerably less active than these other cephalosporins against Enterobacteriaceae. amanote.com

Cefoperazone, a related cephalosporin, is known for its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including notable efficacy against Pseudomonas aeruginosa. lktlabs.comamerigoscientific.comwikipedia.orginvivochem.com While cefoperazone shows activity against Enterococcus species, many clinical isolates may not be susceptible in vitro, although clinical effectiveness has been observed in some polymicrobial infections. pfizer.comdrugbank.com Cefmenoxime generally exhibits antimicrobial activity equivalent to other cephalosporins, including cefoperazone and cefotaxime, against Enterobacteriaceae. nih.gov However, cefmenoxime is reported to be less active against Pseudomonas aeruginosa and Acinetobacter species compared to some other agents. nih.gov

Regarding cefpiramide, it is described as a Pseudomonas-active cephalosporin with a broad spectrum of antibacterial activity. medchemexpress.com It has shown the ability to inhibit Pseudomonas aeruginosa strains resistant to certain other antibiotics, although it was less active than ceftazidime (B193861) and cefsulodin. medchemexpress.com Cefpiramide has also demonstrated appreciable activity against Streptococcus faecalis and Listeria monocytogenes. medchemexpress.com

Comparative studies, such as those examining therapeutic efficacy in animal models of pseudomonal infections, have provided insights into the relative performance of these antibiotics. For instance, in a study using neutropenic mice with pseudomonal infections, a combination therapy involving cefpiramide and gentamicin (B1671437) resulted in significantly improved survival rates and higher bactericidal titers compared to a combination of cefoperazone and gentamicin. medchemexpress.com

While specific detailed comparative minimum inhibitory concentration (MIC) data for cefbuperazone directly against all listed cephalosporins across a wide range of bacteria were not extensively available in the provided search results, the existing research highlights differential activities, particularly concerning Gram-negative bacteria like Enterobacteriaceae and Pseudomonas aeruginosa.

Table 1: Comparative Activity Highlights Against Select Bacteria

| Antibiotic | Activity Against Enterobacteriaceae | Activity Against Pseudomonas aeruginosa | Activity Against Gram-Positive Bacteria |

| Cefbuperazone | Equivalent to Cefmenoxime, Cefoperazone, etc. amanote.com | Not specifically detailed in comparisons found | Not specifically detailed in comparisons found |

| Cefmenoxime | Equivalent to Cefoperazone, Cefotaxime, etc. nih.gov | Less active than some other cephalosporins nih.gov | More potent than Cefoperazone in some studies (e.g., L-105 comparison) oup.comnih.gov |

| Cefoperazone | Active invivochem.combiomedres.us | Active, including resistant strains amerigoscientific.comwikipedia.orginvivochem.comwikidoc.org | Active lktlabs.comamerigoscientific.com, but variable susceptibility for Enterococci pfizer.comdrugbank.com |

| Cefpiramide | Considerably less active than others amanote.com | Active, inhibits some resistant strains medchemexpress.com | Appreciable activity against S. faecalis and L. monocytogenes medchemexpress.com |

Bacterial Resistance Mechanisms to Cefbuperazone Sodium

Analysis of β-Lactamase-Mediated Hydrolysis and Stability

The primary mechanism of resistance to β-lactam antibiotics is their enzymatic degradation by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The stability of a β-lactam antibiotic against various β-lactamases is a critical determinant of its clinical efficacy.

Alterations in Penicillin-Binding Proteins (PBPs)

Cefbuperazone (B58041) sodium, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall.

Resistance can emerge through structural modifications in the active site of PBPs, which reduce the binding affinity of the β-lactam antibiotic. This allows the bacteria to continue cell wall synthesis even in the presence of the drug. Specific mutations in the genes encoding PBPs have been shown to confer resistance to various cephalosporins. However, studies detailing the specific PBP mutations that lead to reduced susceptibility to Cefbuperazone sodium are lacking. Consequently, data on the inhibitory concentrations (IC50) or binding affinities (Ki) of Cefbuperazone sodium for PBPs in either susceptible or resistant strains are not available to be presented in a tabular format.

Efflux Pump Systems and Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane serves as a selective barrier, and the activity of efflux pumps can further reduce the intracellular concentration of antibiotics. Resistance can be mediated by the overexpression of broad-spectrum efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and the MexAB-OprM system in Pseudomonas aeruginosa, which can actively transport various antibiotics, including cephalosporins, out of the cell.

Additionally, reduced permeability of the outer membrane, often due to the loss or modification of porin channels (e.g., OmpF, OmpC in E. coli or OprD in P. aeruginosa), can limit the entry of Cefbuperazone sodium to its PBP targets in the periplasm. The synergistic effect of reduced influx and active efflux can lead to clinically significant levels of resistance. Research specifically quantifying the contribution of these systems to Cefbuperazone sodium resistance is not currently available.

Mechanisms of Resistance Evolution in Clinically Relevant Pathogens

The evolution of antibiotic resistance is a complex process driven by selective pressure from antibiotic use. In clinical settings, resistance to β-lactam antibiotics often develops through the acquisition of resistance genes via horizontal gene transfer (e.g., plasmids carrying β-lactamase genes) or through the accumulation of chromosomal mutations affecting PBPs, efflux pump regulation, or porin expression.

While longitudinal studies have tracked the evolution of resistance to other cephalosporins in hospital environments, there is a dearth of such studies focusing specifically on Cefbuperazone sodium. Understanding the specific evolutionary pathways and the prevalence of different resistance mechanisms in clinical isolates of pathogens like E. coli, K. pneumoniae, and P. aeruginosa is crucial for effective antibiotic stewardship and infection control. Unfortunately, detailed molecular epidemiological data for Cefbuperazone sodium resistance are not available in the reviewed literature.

Preclinical Pharmacological Investigations of Cefbuperazone Sodium

Non-Human Animal Pharmacokinetic Studies

The pharmacokinetic profile of cefbuperazone (B58041), the active component of cefbuperazone sodium, has been characterized in several animal models. These studies provide foundational knowledge of the drug's behavior in a biological system, encompassing its absorption, distribution, metabolism, and excretion.

Following administration, cefbuperazone is absorbed and distributed to various tissues. The extent and rate of these processes have been quantified in species such as rats, dogs, sheep, calves, and horses.

In rats, studies have shown that cefoperazone (B1668861) penetrates most tissues effectively. Following intraperitoneal administration, tissue concentrations are notable, with particularly high levels observed in the liver and kidneys. The decline in tissue concentrations generally parallels that in the serum. A study using microdialysis in Sprague-Dawley rats demonstrated that cefoperazone is capable of penetrating the blood-brain barrier.

Pharmacokinetic studies in dogs have provided detailed parameters of cefoperazone's distribution. Following intravenous administration, the apparent volume of distribution has been reported to be 0.233 L/kg. In sheep, the apparent volume of distribution at steady state (Vdss) was found to be 1.06 ± 0.13 L/kg after intravenous administration, suggesting moderate distribution. In calves, the plasma protein binding of cefoperazone was evaluated to be approximately 44% at therapeutic concentrations.

Table 1: Pharmacokinetic Parameters of Cefoperazone in Various Animal Species

| Animal Species | Route of Administration | Apparent Volume of Distribution (L/kg) | Plasma Protein Binding (%) |

|---|---|---|---|

| Dog | Intravenous | 0.233 | Not Reported |

| Sheep | Intravenous | 1.06 ± 0.13 | Not Reported |

| Calf | Not Specified | Not Reported | ~44 |

| Rat | Intraperitoneal | Not Reported | Not Reported |

The elimination of cefbuperazone from the body involves both metabolism and excretion. The primary routes and the extent of metabolic transformation have been investigated in preclinical models.

Studies in mice, rats, and dogs have elucidated the primary excretion pathways of cefoperazone. In rats, biliary excretion is the major route of elimination for cefoperazone, with a significant portion of the administered dose being recovered in the bile. In contrast, urinary excretion is the predominant pathway in dogs. One study noted that no active metabolites of cefoperazone were detected in the urine of rats, suggesting that the drug is primarily excreted unchanged.

A study in mice investigated the impact of cefoperazone on gut metabolism. The administration of cefoperazone led to significant alterations in the gut microbiota, which in turn induced changes in the metabolome. nih.gov This suggests that while cefoperazone itself may not undergo extensive systemic metabolism, it can indirectly influence metabolic processes within the gastrointestinal tract. nih.gov

The total body clearance of cefoperazone varies across species. In dogs, the body clearance was reported to be 1.96 mL/kg/min. In sheep, a faster clearance of 5.16 ± 0.32 mL/min/kg was observed following intravenous administration.

Non-Human Animal Pharmacodynamic Modeling

Pharmacodynamic modeling in preclinical settings aims to correlate drug concentrations with its antimicrobial effects. For cefbuperazone, this often involves determining its minimum inhibitory concentrations (MICs) against various pathogens and integrating this data with pharmacokinetic parameters to predict efficacy.

In a study involving dogs, the pharmacokinetics of cefoperazone were related to the MICs for 90 bacterial strains isolated clinically. The MIC90 of cefoperazone for Staphylococcus intermedius was 0.5 µg/mL, while for Escherichia coli strains it was 2.0 µg/mL. nih.gov This type of analysis helps in establishing a quantitative relationship between drug exposure and its antibacterial activity.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation have been utilized to predict the therapeutic effectiveness of cefoperazone, often in combination with the beta-lactamase inhibitor sulbactam (B1307). nih.gov These models incorporate PK variability and MIC distributions within bacterial populations to forecast the probability of target attainment (PTA) for different dosing regimens. nih.gov For instance, the time that the free drug concentration remains above the MIC (%fT > MIC) is a key PK/PD index for cephalosporins. Animal infection models, such as the neutropenic murine thigh infection model, are instrumental in determining the target %fT > MIC required for efficacy. bohrium.com

An experimental study in a rabbit biliary infection model demonstrated the therapeutic effect of cefbuperazone. Following intramuscular administration, extremely high levels of the drug were achieved in the bile and biliary tract tissues. nih.gov This led to a significant reduction in viable bacterial counts in the bile and gallbladder of treated animals compared to untreated controls. nih.gov

Studies on Drug-Drug Interactions at a Mechanistic Level (Preclinical)

Preclinical studies are essential for identifying and understanding the mechanisms behind potential drug-drug interactions. For cefbuperazone, investigations have focused on its interactions with other drugs at the level of metabolism and transport.

Cephalosporins, including cefoperazone, are known to interact with certain other drugs. For example, the concomitant use of probenecid (B1678239) can increase the concentration of some cephalosporins by competing for renal tubular secretion via organic anion transporters (OATs). medscape.com Similarly, an interaction with methotrexate (B535133) has been suggested to occur through competition for renal elimination via OAT1 and OAT3. nih.gov Another proposed mechanism is the displacement of methotrexate from serum proteins by cephalosporins like ceftriaxone (B1232239). nih.gov

A study investigating the interaction between nitroxynil and cefoperazone in goats provides a specific preclinical example, though the detailed mechanism was not fully elucidated. Cephalosporins containing an N-methylthiotetrazole (NMTT) side chain, such as cefoperazone, have been associated with hypoprothrombinemia, which could be exacerbated by concomitant use of anticoagulants. nih.govdrugs.com The proposed mechanism involves the interference of the NMTT side chain with the hepatic synthesis of prothrombin. drugs.com

Furthermore, in vitro studies are crucial for predicting in vivo interactions. These studies can assess the potential of a drug to inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. bspublications.netnih.gov While specific in vitro studies on cefbuperazone's interaction with CYP enzymes in animal models are not extensively detailed in the provided context, this remains a standard approach in preclinical drug development to foresee potential clinical interactions. bspublications.net

Advanced Analytical Methodologies for Cefbuperazone Sodium

Chromatographic Techniques for Purity and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC), are widely employed for the separation, identification, and quantification of cefbuperazone (B58041) sodium and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for purity assessment and content uniformity determination.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of cefbuperazone sodium. Method development typically involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of the analyte from impurities and excipients.

Studies have reported reversed-phase HPLC methods for the determination of cefoperazone (B1668861) sodium (often analyzed alongside sulbactam (B1307) sodium). One method utilized a C18 column with a mobile phase consisting of phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (3:1 v/v), employing UV detection at 254 nm. This method demonstrated linearity in the concentration range of 0.4-100 µg/mL, with a detection limit of 0.2 µg/mL and a quantification limit of 0.4 µg/mL. The mean percentage recovery ranged from 95-106%. orientjchem.org Another HPLC method for cefoperazone sodium and its impurities (7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole) used a C8 column with a mobile phase of methanol and 0.05 M KH2PO4 buffer (22.5:77.5 v/v, pH 7.5) and UV detection at 254 nm. This method showed a linear range of 10-90 µg/mL for cefoperazone sodium with a mean recovery of 99.67%. aphrc.orgoup.com

Table 1: Summary of HPLC Methods for Cefoperazone Sodium Analysis

| Method | Stationary Phase | Mobile Phase | Detection Wavelength | Linear Range (Cefoperazone Sodium) | Mean Recovery |

| Method 1 orientjchem.org | SS Wakosil II- C18 | Phosphate buffer (pH 6.8): Methanol (3:1 v/v) | 254 nm | 0.4 - 100 µg/mL | 95-106% |

| Method 2 aphrc.orgoup.com | C8 | Methanol: 0.05 M KH2PO4 buffer (22.5:77.5 v/v, pH 7.5) | 254 nm | 10 - 90 µg/mL | 99.67% |

These examples highlight the versatility of HPLC in analyzing cefbuperazone sodium, offering different stationary phases and mobile phase compositions depending on the specific analytical objective, such as quantifying the main compound or separating it from related impurities.

High-Performance Thin Layer Chromatography (HPTLC) Method Development

HPTLC offers a simpler and often more cost-effective alternative to HPLC for the analysis of cefbuperazone sodium. Method development in HPTLC involves selecting appropriate stationary phases (commonly silica (B1680970) gel plates) and optimizing the mobile phase system to achieve good separation of the components. Densitometric scanning is typically used for detection and quantification.

An HPTLC method for the determination of cefoperazone sodium and its related impurities (7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole) utilized silica gel HPTLC F254 plates and a complex mobile phase system consisting of acetone (B3395972), methanol, ethyl acetate, 2% sodium lauryl sulfate, and glacial acetic acid (3:2:3:0.8:0.2, by volume). aphrc.orgoup.com Detection was performed at 254 nm. This method was linear over a concentration range of 1-10 µg per band for cefoperazone sodium and demonstrated a mean percentage recovery of 99.95%. aphrc.orgoup.com Another HPTLC method for simultaneous estimation of cefoperazone sodium and sulbactam sodium in combined dosage forms used silica gel 60 F254 plates and a mobile phase of Chloroform: Ethyl alcohol: Diethyl amine: Water (14: 16:8:1.2 v/v), with densitometric evaluation at 274 nm. The Rf value for cefoperazone sodium was 0.41 ± 0.01. iosrjournals.org

Table 2: Summary of HPTLC Methods for Cefoperazone Sodium Analysis

| Method | Stationary Phase | Mobile Phase | Detection Wavelength | Linear Range (Cefoperazone Sodium) | Mean Recovery | Rf Value (Cefoperazone Sodium) |

| Method 1 aphrc.orgoup.com | Silica gel HPTLC F254 plates | Acetone: Methanol: Ethyl acetate: 2% Sodium lauryl sulfate: Glacial acetic acid (3:2:3:0.8:0.2 v/v) | 254 nm | 1 - 10 µ g/band | 99.95% | 0.69 oup.com |

| Method 2 iosrjournals.org | Silica Gel 60 F254 plates | Chloroform: Ethyl alcohol: Diethyl amine: Water (14: 16:8:1.2 v/v) | 274 nm | 200 - 900 ng/spot | Not specified in abstract | 0.41 ± 0.01 iosrjournals.org |

Spectrophotometric and Spectrofluorimetric Approaches

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are valuable for the quantitative analysis of cefbuperazone sodium, often relying on the inherent absorbance properties of the molecule or the formation of colored complexes through derivatization reactions. Spectrofluorimetry, while less commonly reported for cefbuperazone sodium specifically, can offer higher sensitivity for compounds exhibiting fluorescence.

Several spectrophotometric methods have been developed for cefoperazone sodium. One method is based on the reaction with Folin Ciocalteu's phenol (B47542) reagent in the presence of sodium carbonate, forming a blue chromophore with maximum absorbance at 668 nm. This method was reported to obey Beer's law in the concentration range of 8-40 µg/mL. researchgate.netijpsonline.com Another spectrophotometric method utilizes the reaction between cefoperazone sodium and Fe3+ in acidic medium, where the degradation product containing a sulfhydryl group reduces Fe3+ to Fe2+. The Fe2+ then reacts with phenanthroline to form an orange complex with maximum absorbance at 510 nm. This method showed a linear range of 0.50-12.50 mg/L. asianpubs.org A fading spectrophotometric method based on the reduction of Fe3+-sulfosalicylic acid complex by the degradation product of cefoperazone sodium under heat has also been reported, with a linear range of 0.50-12.50 mg/L. asianpubs.org Additionally, a spectrophotometric method using ammonium (B1175870) molybdate (B1676688) has been developed for the determination of several cephalosporins, including cefoperazone sodium, based on the reduction of Mo6+ to Mo5+, forming a blue colored product with λmax at 695-716 nm. mdpi.com

Table 3: Summary of Spectrophotometric Methods for Cefoperazone Sodium Analysis

| Method | Principle | Chromophore/Product | Maximum Absorbance (λmax) | Linear Range |

| Method 1 researchgate.netijpsonline.com | Reaction with Folin Ciocalteu's phenol reagent | Blue colored chromophore | 668 nm | 8 - 40 µg/mL |

| Method 2 asianpubs.org | Reduction of Fe3+ by degradation product, reaction of Fe2+ with phenanthroline | Orange complex | 510 nm | 0.50 - 12.50 mg/L |

| Method 3 asianpubs.org | Reduction of Fe3+-sulfosalicylic acid complex by degradation product | Fading of complex color | Not explicitly stated as a product λmax, but monitors absorbance decrease | 0.50 - 12.50 mg/L |

| Method 4 mdpi.com | Reduction of ammonium molybdate (Mo6+ to Mo5+) | Molybdenum blue | 695-716 nm | 2 - 70 µg/mL |

While spectrophotometric methods offer simplicity and cost-effectiveness, they may suffer from lower selectivity compared to chromatographic techniques, especially in complex matrices.

Electrochemical Sensor Development for Trace Analysis

Electrochemical sensors provide a promising avenue for the sensitive and selective detection of cefbuperazone sodium, particularly for trace analysis in various matrices, including environmental samples. These sensors typically involve modifying an electrode surface with materials that enhance the electrochemical reaction of the analyte.

Research has explored the development of electrochemical sensors for the detection of cefoperazone sodium, often in combination with sulbactam sodium. One study described a nanosensor based on a glassy carbon electrode modified with nanoparticles of NiO and multi-walled carbon nanotubes (MWCNTs) for the detection of Cefoperazone Sodium Sulbactam Sodium (CSSS) residue in wastewater. rsc.orgresearcher.life Square wave voltammetry demonstrated an enhanced peak current intensity for CSSS at the modified electrode, and a limit of detection of 3.31 nM was achieved under optimized conditions. rsc.orgresearcher.life This highlights the potential of electrochemical sensors for highly sensitive trace analysis of cefbuperazone sodium.

Impurity Profiling and Degradation Product Analysis

Characterizing impurities and degradation products of cefbuperazone sodium is critical for ensuring the quality, safety, and stability of pharmaceutical formulations. Analytical methods are employed to identify, quantify, and monitor these related substances.

Chromatographic techniques, particularly HPLC and HPTLC, are widely used for impurity profiling and degradation product analysis. Studies have specifically addressed the determination of reported impurities of cefoperazone sodium, such as 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER). aphrc.orgoup.comnih.govscispace.comscispace.com HPLC methods have been developed to separate and quantify these impurities alongside cefoperazone sodium. aphrc.orgoup.com Similarly, HPTLC methods have been successfully applied for the separation and quantification of cefoperazone sodium in the presence of these impurities. aphrc.orgoup.com

Degradation studies often involve subjecting cefbuperazone sodium to various stress conditions (e.g., acidic, alkaline, thermal, photolytic) to induce degradation and then analyzing the degradation products using techniques like HPLC. eurasianjournals.com A stability-indicating HPLC method is designed to effectively separate the main drug from its degradation products. eurasianjournals.com For instance, acidic degradation of cefoperazone has been shown to produce major degradation products separable by HPLC. eurasianjournals.com Chemometric models, such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN), have also been applied to analyze cefoperazone sodium in the presence of its alkaline degradation product using UV spectroscopic data, demonstrating the ability of these models to handle overlapping spectra and quantify components in mixtures. medcraveonline.com Photocatalytic degradation studies of cefoperazone sodium have identified hydrolysis, oxidation, reduction, and decarboxylation as proposed degradation pathways, with identified products being primarily hydrolysis byproducts. sciengine.comnih.gov

Table 4: Reported Impurities and Degradation Products

| Compound Name | PubChem CID | Role |

| Cefoperazone sodium | 62893-20-3 (for anhydrous form, sodium salt) | Active compound |

| 7-aminocephalosporanic acid | 13183-79-4 | Reported impurity, core structure of cephalosporins |

| 5-mercapto-1-methyl-tetrazole | 13183-79-4 | Reported impurity |

| Cefoperazone Impurity B | 711590-76-4 | Structurally related compound/degradation byproduct |

| Cefoperazone Impurity C (1-Methyl-1H-tetrazole-5-thiol) | 13183-79-4 | Reported impurity |

| Cefoperazone Impurity D | 37539-03-0 | Impurity |

| Cefoperazone Impurity F | 1315481-36-7 (acid) | Impurity |

Note: Some sources list 5-mercapto-1-methyl-tetrazole and Cefoperazone Impurity C with the same CAS number (13183-79-4). aphrc.orgoup.comallmpus.com Further verification of specific impurity structures and CIDs might be necessary from official pharmacopeial sources.

Synthetic Chemistry and Process Optimization for Cefbuperazone Sodium

Novel Synthetic Routes and Derivatization Strategies

While specific novel routes for Cefbuperazone (B58041) sodium are not detailed in the provided search results, the synthesis of related cephalosporins like Cefoperazone (B1668861) sodium provides insight into the general strategies employed. One common approach involves the condensation of a modified phenylacetic acid derivative with a protected 7-aminocephalosporanic acid derivative. newdrugapprovals.org

For Cefoperazone sodium, one synthesis route involves condensing alpha-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid with 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid in the presence of coupling agents like ethyl chlorocarbonate and silylating agents such as N,O-bis(trimethylsilyl)acetamide in acetonitrile. newdrugapprovals.org This reaction forms the amide bond connecting the side chain to the cephalosporin (B10832234) core.

Another described route for Cefoperazone sodium involves acylating 7-amino-3-(1-methyl-1,2,3,4-tetrazol-5-yl)-thiomethyl-3-cefem-4-carboxylic acid with a mixed anhydride (B1165640) formed from ethyl chloroformate and α-(4-ethylpiperazin-2,3-dion-1-carbonylamino)-4-hydroxyphenylacetic acid. newdrugapprovals.org The latter intermediate is synthesized from 4-ethylpiperazin-2,3-dion-1-carboxylic acid and the sodium salt of 4-hydroxyphenylglycine. newdrugapprovals.org

A synthetic route for Cefbuperazone sodium involves condensing 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride with threonine to produce alpha-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-beta-hydroxybutyric acid. This intermediate is then condensed with diphenylmethyl 7-beta-amino-3-[(1-methyltetrazol-5-yl)thiomethyl)-Delta3-cephem-4-carboxylate in the presence of ethyl chloroformate and N-methyl morpholine. lookchem.com

Derivatization strategies for cephalosporins often focus on modifying the side chains to improve properties such as broad-spectrum activity, resistance to beta-lactamases, and pharmacokinetic profiles. Both Cefbuperazone and Cefoperazone feature complex side chains at the 7-position and a thiomethyl tetrazole group at the 3-position, contributing to their antibacterial efficacy. wikipedia.orgwikipedia.org

Crystallization Process Control and Polymorphism Studies

Crystallization is a critical step in the manufacturing of pharmaceutical solids, influencing purity, particle size, and solid form (polymorphism), which in turn affect solubility, dissolution rate, and stability. Cefoperazone sodium exists in both amorphous and crystalline forms, with different crystal forms (polymorphs) reported. google.comomicsonline.org

Studies on Cefoperazone sodium have identified at least two crystal forms, Form A and Form B, and a new crystal form, Form C, characterized by its orthorhombic crystal system. google.comomicsonline.org The stability of Cefoperazone sodium is closely related to its crystal form, with crystal Form A generally showing higher stability compared to Form B. omicsonline.orgresearchgate.net Different subtypes within crystal Form A have also been observed, exhibiting varying stability. omicsonline.orgresearchgate.net

Various crystallization methods have been explored for Cefoperazone sodium, including elution crystallization and reaction crystallization. guidechem.com Elution crystallization typically involves reacting cefoperazone acid with a salt-forming agent and then adding an eluent (precipitant) to cause crystallization. guidechem.com Common eluents include acetone (B3395972), ethanol, methanol (B129727), ethyl acetate, dimethane, or isobutyl methyl ketone. guidechem.com Acetone is frequently used. guidechem.com

Reaction crystallization involves dissolving cefoperazone acid in one solvent and an alkaline sodium salt in another solvent, followed by dropwise addition to induce crystallization. guidechem.com This method can have lower yields and result in very small crystal sizes, making filtration difficult. guidechem.com

Data from crystallization experiments for Cefoperazone sodium highlight the impact of solvent mixtures and addition techniques on yield and impurity levels. The following table summarizes some reported crystallization conditions and their outcomes:

| Experiment Description | Solvents (initial) | Salt-forming agent | pH range | Crystallization Solvent (added) | Temperature (°C) | Yield (%) | Sum of Impurities (%) |

| Cefoperazone acid dissolved, NaHCO₃ added dropwise, ultrasonic condition, acetone added dropwise | Acetone (65ml) | NaHCO₃ saturated soln | 6.2-6.8 | Acetone (100ml then 700ml) | 13-18 | 95.3 | 0.10 |

| Cefoperazone acid dissolved, NaHCO₃ added dropwise, ultrasonic condition, acetone added dropwise | Acetone (50ml), Isopropanol (16ml) | NaHCO₃ saturated soln | 6.2-6.8 | Acetone (90ml then 700ml) | 13-18 | 92.5 | 0.21 |

| Cefoperazone acid dissolved, NaHCO₃ added dropwise, ultrasonic condition, acetone added dropwise | Acetone (50ml), Ethanol (16ml) | NaHCO₃ saturated soln | 6.2-6.8 | Acetone (90ml then 700ml) | 13-18 | 93.8 | 0.12 |

Note: Data extracted from search result patsnap.com. These experiments pertain to Cefoperazone sodium.

Controlling the water content in the crystallization system is also important for obtaining highly crystalline sodium cefoperazone. google.com A process involving controlled addition of acetone to a water/acetone/sodium cefoperazone solution to reduce the water content has been described to yield highly crystalline material. google.com

Characterization of Synthetic Intermediates and Byproducts

Characterization of synthetic intermediates and byproducts is essential for monitoring reaction progress, ensuring purity, and understanding potential impurities in the final Cefbuperazone sodium product. Common analytical techniques used in the characterization of cephalosporins and their related substances include High-Performance Liquid Chromatography (HPLC), Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). nih.govomicsonline.orgresearchgate.netpharmacopeia.cnresearchgate.net

For Cefoperazone sodium, impurities can arise from the synthesis process or degradation. google.com Process impurities may include unreacted starting materials, reagents, intermediates, and byproducts formed during the reactions. google.com Degradation products can form due to hydrolysis, oxidation, or other decomposition pathways. sciengine.comnih.gov

Key intermediates in the synthesis of cephalosporins like Cefbuperazone and Cefoperazone include 7-aminocephalosporanic acid (7-ACA), which is a fundamental core structure. nih.gov Another important intermediate mentioned in the synthesis of Cefoperazone sodium is α-(4-ethylpiperazin-2,3-dion-1-carbonylamino)-4-hydroxyphenylacetic acid. newdrugapprovals.org For Cefbuperazone sodium, alpha-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-beta-hydroxybutyric acid is a key intermediate. lookchem.com

Byproducts and related substances in Cefoperazone sodium production that are monitored include Cefoperazone Impurity B (EP Impurity B), which can be a degradation byproduct or intermediate. google.com Another reported impurity for Cefoperazone sodium is 5-mercapto-1-methyl-tetrazole (5-MER), which is a derivative of the tetrazole group present in the side chain. nih.govresearchgate.net 7-ACA is also considered a potential impurity for Cefoperazone sodium. nih.gov

Analytical methods like HPLC are used to separate and quantify Cefoperazone sodium and its related substances, allowing for the determination of purity and the levels of specific impurities. nih.govpharmacopeia.cnresearchgate.net Spectrophotometric methods have also been developed for the determination of Cefoperazone sodium. asianpubs.org

Characterization techniques like PXRD, TGA, and DSC are employed to study the solid form of Cefoperazone sodium, identifying different crystal forms and assessing their thermal behavior and stability. omicsonline.orgresearchgate.net Scanning Electron Microscopy (SEM) can provide information on crystal morphology. researchgate.net

Research on the degradation of Cefoperazone sodium, for example, through photocatalysis, has helped identify degradation products, including hydrolysis byproducts resulting from the cleavage of the beta-lactam bond. sciengine.comnih.gov Understanding these degradation pathways is important for controlling the formation of impurities during manufacturing and storage.

Environmental Impact and Degradation Studies of Cefbuperazone Sodium

Pathways of Environmental Degradation

The degradation of Cefbuperazone (B58041) sodium in the environment can occur through several pathways, including hydrolysis, photodegradation, and biodegradation. As a β-lactam antibiotic, Cefbuperazone sodium contains a susceptible β-lactam ring that can be cleaved through hydrolysis, a common degradation mechanism for this class of antibiotics. mdpi.comnih.gov Hydrolysis can occur chemically, influenced by factors such as pH and temperature. sciengine.comresearchgate.net Alkaline conditions, for instance, can lead to complete hydrolysis of Cefoperazone (B1668861) sodium, a related cephalosporin (B10832234). google.com

Photodegradation, the breakdown of compounds by light, can also contribute to the removal of cephalosporins in aquatic environments. nih.gov Studies on related cephalosporins like cefoperazone sodium have investigated photocatalytic degradation using materials such as Bi₄O₅Br₂ under visible light irradiation. sciengine.comnih.govresearchgate.net This process can lead to significant removal rates, with proposed degradation pathways involving hydrolysis, oxidation, reduction, and decarboxylation. sciengine.com The pH of the solution can influence whether photocatalysis or hydrolysis is the dominant degradation pathway. sciengine.com

Biodegradation, mediated by microorganisms, is another potential fate for Cefbuperazone sodium in the environment. While β-lactamases, enzymes produced by bacteria, can hydrolyze the β-lactam ring, the extent to which environmental microorganisms effectively degrade Cefbuperazone sodium and its transformation products is an area of ongoing research. mdpi.com

Detection and Remediation Strategies in Wastewater

Detecting and quantifying Cefbuperazone sodium in complex environmental matrices like wastewater is essential for monitoring its prevalence and evaluating the effectiveness of removal strategies. Various analytical techniques have been employed for the detection of pharmaceuticals in wastewater, including chromatographic methods like High-Performance Liquid Chromatography (HPLC) and electrochemical methods such as voltammetry. researchgate.netmdpi.comresearchgate.netresearchgate.netrsc.org

HPLC, often coupled with detectors like UV or mass spectrometry (MS/MS), is a common method for analyzing cephalosporins in water samples. researchgate.netmdpi.comresearchgate.netnih.gov Electrochemical methods, such as square wave voltammetry (SWV), offer advantages like high sensitivity and fast analysis speed for pharmaceutical detection. researchgate.netresearchgate.netrsc.org Novel nanosensors have been developed for the detection of related compounds like Cefoperazone Sodium Sulbactam (B1307) Sodium in wastewater, demonstrating enhanced sensitivity. researchgate.netrsc.orgrsc.org

Remediation strategies for removing Cefbuperazone sodium from wastewater are crucial to minimize its environmental input. Conventional wastewater treatment processes may not completely remove antibiotics, leading to their presence in effluents. nih.govresearchgate.net Advanced treatment methods have been explored for the removal of cephalosporins from aqueous systems, including photochemical degradation, adsorption, chemical oxidation, and biological treatment. nih.govmdpi.com

Photocatalytic degradation using materials like Bi₄O₅Br₂ has shown promise for the efficient removal of related compounds such as cefoperazone sodium from wastewater. sciengine.comnih.govresearchgate.net Adsorption using activated carbon-based composites has also been investigated for the removal of cephalosporins like ceftriaxone (B1232239) sodium from pharmaceutical wastewater. nih.gov Electrochemical methods, such as electro-chlorination, have demonstrated effectiveness in degrading organic pollutants, including antibiotics, particularly in high-salinity wastewater. mdpi.com

While various technologies have been tested, the focus is increasingly on environmentally friendly and efficient alternatives to reduce contamination and the development of bacterial resistance. mdpi.com

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

Ecotoxicological assessments are vital for understanding the potential harm of Cefbuperazone sodium to non-target organisms in aquatic and terrestrial ecosystems. Studies on the ecotoxicity of cephalosporins have been conducted on various aquatic organisms, including fish and algae. ecotoxbrasil.org.brnih.gov

Research on related cephalosporins like ceftiofur (B124693) and cefapirin has investigated their toxicity towards aquatic organisms such as Daphnia magna and Scenedesmus spec.. nih.gov These studies have shown that cephalosporins and their hydrolysis products can induce deleterious effects in aquatic life. nih.gov The toxicity of transformation products can sometimes be greater than that of the parent compound, highlighting the importance of assessing the toxicity of degradation products. researchgate.netnih.gov

Studies using zebrafish embryos (Danio rerio) have been employed to evaluate the toxicity of cephalosporins, including the effects of structural components and impurities. ecotoxbrasil.org.brresearchgate.net These studies can help identify potential toxicity targets and understand the mechanisms of adverse effects on embryonic development. researchgate.net

While data on the ecotoxicity of Cefbuperazone sodium specifically in terrestrial ecosystems is less readily available in the provided search results, the presence of antibiotics in soil through routes like the application of treated wastewater or manure can pose risks to soil microorganisms and other terrestrial organisms. Further research is needed to comprehensively assess the ecotoxicological impact of Cefbuperazone sodium across different environmental compartments.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cefbuperazone sodium | 23663968 |

| Cefoperazone sodium | 23663974 |

| Ceftriaxone sodium | 23671417 |

| Ceftiofur | 5479530 |

| Cefapirin | 3000718 |

| Sulbactam sodium | 23673060 |

| Cefazolin sodium | 23668744 |

| Cefuroxime sodium | 23670359 |

| Ceftazidime (B193861) | 5479531 |

| Cefradine | 34444 |

| Cefaclor | 51039 |

| Cefotaxime (B1668864) | 3000711 |

| Cephaloridine | 8599 |

| Penicillin G | 5904 |

| Cephalexin | 27343 |

| Cefmenoxime (B1668856) | 5479519 |

| Cefmetazole | 5479520 |

| Cefonicid | 5479524 |

| Ceforanide | 5479525 |

| Cefepime | 5479533 |

| Cefadroxil | 47961 |

| Cefazedone | 65261 |

| 1-methyl-1H-tetrazole-5-thiol (MTT) | 10981 |

| Bi₄O₅Br₂ | 131132089 |

Data Tables

While detailed quantitative data specifically for Cefbuperazone sodium's environmental degradation rates or ecotoxicity values were limited in the provided search results, studies on related cephalosporins offer insights into the behavior of this class of compounds. Below is an example of how data from a study on the photocatalytic degradation of cefoperazone sodium could be presented in a table format.

Table 1: Photocatalytic Removal of Cefoperazone Sodium by Bi₄O₅Br₂

| Catalyst | Irradiation Time (min) | Cefoperazone Sodium Removal (%) |

| Bi₄O₅Br₂ | 120 | 78 sciengine.comnih.gov |

| Pure BiOBr | 120 | 38 sciengine.com |

Note: This table is illustrative based on findings for cefoperazone sodium, a related compound.

Further research is needed to generate comprehensive data tables specifically for Cefbuperazone sodium across various environmental conditions and organisms.

Future Research Directions and Unexplored Avenues for Cefbuperazone Sodium

Synergistic Combinations with β-Lactamase Inhibitors and Other Antimicrobials

The combination of cephalosporins with β-Lactamase inhibitors is a well-established strategy to combat resistance mediated by these enzymes. Research on Cefoperazone (B1668861) sodium has extensively explored its synergistic activity with sulbactam (B1307), a known β-lactamase inhibitor. This combination has demonstrated enhanced antibacterial activity against a broader range of pathogens, including those producing β-lactamases patsnap.comwho.intjst.go.jp. Studies have shown that sulbactam protects cefoperazone from degradation, thereby extending its spectrum of activity, particularly against resistant strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa who.intjst.go.jpmdpi.com.

Future research on Cefbuperazone (B58041) sodium could investigate its synergistic potential with existing and novel β-lactamase inhibitors. This would involve in vitro studies to determine optimal combination ratios and evaluate their efficacy against a diverse collection of resistant clinical isolates expressing various types of β-lactamases. Furthermore, in vivo studies using relevant animal models of infection would be crucial to validate the efficacy of such combinations.

Beyond β-lactamase inhibitors, exploring synergistic combinations of Cefbuperazone sodium with other classes of antimicrobials could offer strategies to target multidrug-resistant organisms through different mechanisms. For instance, research has explored combining cefoperazone with ciprofloxacin, demonstrating synergistic effects against Pseudomonas aeruginosa biofilms oup.com. Investigating similar combinations for Cefbuperazone sodium could reveal new therapeutic options for difficult-to-treat infections.

Investigation of Cefbuperazone Sodium in Combination with Novel Adjuvants

The concept of using "antibiotic adjuvants" – compounds that lack intrinsic antimicrobial activity but enhance the efficacy of antibiotics – is a promising area to combat resistance acs.org. These adjuvants can act by targeting bacterial resistance mechanisms other than enzyme inhibition, such as efflux pumps or by interfering with bacterial virulence factors like quorum sensing and biofilm formation oup.comacs.org.

Research on Cefoperazone sodium has shown that compounds like valine can potentiate its activity against methicillin-resistant Staphylococcus aureus (MRSA) by increasing antibiotic uptake and overcoming efflux mechanisms nih.gov. Additionally, studies have explored the potential of traditional Chinese medicine components, such as Shuanghuanglian, to enhance the effect of Cefoperazone sodium/sulbactam against resistant Pseudomonas aeruginosa strains, possibly by affecting cell wall/membrane permeability or inhibiting biofilm formation scirp.org.

For Cefbuperazone sodium, future research could focus on identifying and evaluating novel adjuvants that can restore or enhance its activity against resistant bacteria. This could involve screening libraries of small molecules, natural products, or even repurposed non-antibiotic drugs for their ability to act as adjuvants. Studies would need to elucidate the mechanisms by which these adjuvants exert their effects and assess their efficacy in combination with Cefbuperazone sodium in preclinical models.

The development of novel drug delivery systems, such as niosomal gels, has also been explored for compounds like Cefoperazone sodium to improve drug localization and permeation, particularly for topical applications medipol.edu.tr. While this falls under formulation, the principle of enhancing drug delivery and efficacy through novel carriers could be considered in the context of novel "adjuvants" that improve the effective concentration of the antibiotic at the site of infection.

Mechanistic Studies on Host-Pathogen Interactions in Preclinical Models

Research using preclinical models can provide valuable insights into how Cefbuperazone sodium influences host-pathogen interactions. This could involve studying the impact of Cefbuperazone sodium treatment on bacterial virulence factor production, biofilm formation in vivo, and the modulation of host immune responses. For example, studies on Cefoperazone have investigated its effect on Pseudomonas aeruginosa quorum sensing systems, which regulate virulence factors oup.com.

Future research could utilize advanced preclinical models, including those mimicking specific infection sites or involving immunocompromised hosts, to investigate the efficacy of Cefbuperazone sodium and its combinations in a more physiologically relevant context. Mechanistic studies could employ techniques such as transcriptomics, proteomics, and metabolomics to understand the molecular changes occurring in both the host and the pathogen during treatment. This could identify biomarkers of treatment response or resistance and reveal novel targets for therapeutic intervention.

Applications Beyond Direct Antimicrobial Activity (e.g., Probe for PBP Studies)

Beyond their direct use as antimicrobial agents, cephalosporins, including Cefbuperazone sodium, can serve as valuable tools in fundamental research. Their well-defined mechanism of action involving the inhibition of PBPs makes them useful probes for studying bacterial cell wall synthesis and the function of these essential enzymes mpbio.comfishersci.ca.

Cefoperazone sodium, for instance, is used in research to study drug-protein binding, and the expression and inhibition of PBPs during cell wall synthesis mpbio.comfishersci.cafishersci.ca. Given that Cefbuperazone sodium also targets PBPs, it could similarly be utilized as a probe in biochemical and microbiological studies aimed at understanding PBP diversity, structure-function relationships, and the mechanisms of resistance involving altered PBPs.

Future research could explore the use of labeled Cefbuperazone sodium as a tool to identify and characterize novel PBPs in various bacterial species, including emerging pathogens. It could also be used to investigate how mutations or post-translational modifications in PBPs affect their interaction with β-lactam antibiotics, contributing to resistance. These studies could provide fundamental knowledge that informs the design of new antibiotics or strategies to overcome resistance.

Q & A

Q. How should researchers document ethical compliance in animal efficacy studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines: detail animal welfare (IACUC approval #), sample size justification (power analysis), and humane endpoints (e.g., 20% weight loss). Publish raw data in repositories (e.g., Figshare) with FAIR principles .

Data Contradiction and Validation

Q. What statistical approaches reconcile conflicting reports on Cefbuperazone Sodium’s plasma protein binding (PPB)?

Q. How to validate in silico predictions of Cefbuperazone Sodium’s target binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.